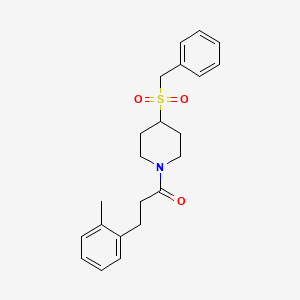
N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxalamide derivatives typically involves novel synthetic approaches that may include acid-catalyzed rearrangements and one-pot synthetic methods. For example, a study presented a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the versatility of such synthetic methods in producing oxalamide compounds efficiently and in high yields (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of oxalamide derivatives and related compounds can be elucidated through techniques such as X-ray diffraction analysis. For instance, the crystal structure of N-(3-nitrophenyl)cinnamamide was determined, showcasing the monoclinic space group and providing detailed insights into the molecular geometry and interactions (Lee et al., 2019).
Chemical Reactions and Properties
Oxalamide compounds can undergo various chemical reactions, reflecting their chemical properties. The study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide illustrates the synthesis and chemical reactivity of a related compound, shedding light on the potential reactions oxalamide derivatives might undergo (Al-Hourani et al., 2016).
Physical Properties Analysis
The physical properties of oxalamide derivatives can be influenced by their molecular structure. For example, the analysis of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide revealed its crystal structure and how intermolecular hydrogen bonding contributes to its supramolecular structure, affecting its physical properties (Wang et al., 2016).
Chemical Properties Analysis
The chemical properties of oxalamide compounds are often studied through spectroscopic methods and theoretical calculations. A study on the synthesis, X-ray structural, Hirshfeld surface analysis, and DFT study of 4-chlorobenzylammonium nitrate provides insight into the molecular interactions and chemical properties that might be relevant to the compound of interest (Hakiri et al., 2018).
Wissenschaftliche Forschungsanwendungen
Azo Polymers for Optical Storage Applications
The study by Meng et al. (1996) delves into the synthesis and application of azo polymers, which are used for reversible optical storage. The copolymerization of specific nitrophenyl compounds with azobenzene derivatives, similar in structure to N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, results in materials that exhibit photoinduced birefringence. This property is crucial for optical data storage technologies, where information can be written, stored, and erased using light. The research highlights the cooperative motion of polar side groups in these polymers, which enhances their optical storage capabilities (Meng, Natansohn, Barrett, & Rochon, 1996).
Novel Synthetic Approaches for Oxalamides
Mamedov et al. (2016) report a novel synthetic approach for the preparation of di- and mono-oxalamides through the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology could potentially apply to the synthesis of compounds structurally related to N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide. The simplicity and high yield of this synthetic route offer a valuable tool for the production of anthranilic acid derivatives and oxalamides, which have a range of applications in medicinal chemistry and materials science (Mamedov et al., 2016).
Surface Analytical Characterization of Functionalized Materials
Zhang et al. (2008) explored the surface functionalization of carbon fibers using a sulfuric/nitric acid treatment, which could relate to the chemical modification processes involving N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide. The study provides insights into the mechanism of acid oxidation of graphene-containing materials, offering a foundational understanding of how such compounds interact and bind to surfaces. This knowledge is essential for the development of advanced materials with tailored surface properties for use in various industrial and technological applications (Zhang, Sun, Yang, Dodelet, & Sacher, 2008).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10-2-7-13(14(8-10)20(23)24)19-16(22)15(21)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSLZHWHTJEQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)
![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)





![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2488995.png)




